molecular formula C10H11ClO B2842105 5-(chloromethyl)-3,4-dihydro-1H-2-benzopyran CAS No. 1032590-02-5

5-(chloromethyl)-3,4-dihydro-1H-2-benzopyran

Cat. No. B2842105
CAS RN: 1032590-02-5
M. Wt: 182.65
InChI Key: JCVBDQNLPIIWIF-UHFFFAOYSA-N
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Description

5-(chloromethyl)-3,4-dihydro-1H-2-benzopyran is an organic compound. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It is also known as 5-Chloromethylfurfural (CMF) and is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . It is a colorless liquid .


Synthesis Analysis

The synthesis of this compound involves several steps. It can be produced selectively by the Diels-Alder reaction between ethylene and 2,5-dimethylfuran (DMF) followed by catalytic dehydration of the oxanorbornene adduct . DMF is primarily produced by the catalytic hydrogenation of 5-(hydroxymethyl)furfural (HMF), a furanic intermediate produced by the acid-catalyzed hydrolysis/dehydration of biomass-derived hexoses .


Molecular Structure Analysis

The molecular structure of this compound consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The compound can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a chemical formula of C6H5ClO2 and a molar mass of 144.55 g·mol−1 .

Scientific Research Applications

Synthesis and Medicinal Applications

Synthesis of Novel Hybrid Molecules :A study conducted by Ibraheem et al. (2020) focused on the synthesis of novel benzimidazole-pyrazoline hybrid molecules. These compounds were created through a multistep reaction starting from chalcones, which were then cyclized with hydrazine hydrate and finally coupled with 2-chloromethyl-1H-benzimidazole. The synthesized compounds demonstrated promising α-glucosidase inhibition activity, indicating potential applications in anti-diabetic drug development (Ibraheem et al., 2020).

Herbicidal Activity

Design and Herbicidal Activity of Pyrazole Benzophenone Derivatives :Fu et al. (2017) designed and synthesized a series of 1-acyl-3-phenyl-pyrazole benzophenones, exploring their potential as herbicides. The study highlighted the herbicidal activity of these derivatives, particularly against barnyard grass, showcasing the application of chloromethylated compounds in developing new herbicidal agents (Fu et al., 2017).

Molecular Structure and Physico-Chemical Properties

Molecular Structure of Pyrazole-Oxide Derivatives :Małecka et al. (2005) investigated the crystal structures of 4-methoxy-2,3-dimethyl-2,4-dihydro[1,2]benzoxaphosphinino-[4,3-c]pyrazole-4-oxide and its analogues. The study provided insights into the molecular structure, offering a foundation for further chemical and pharmacological research (Małecka et al., 2005).

Antitubercular Agents

New Class of Antitubercular Agents :Prado et al. (2006) developed benzofuro[3,2-f][1]benzopyrans, including derivatives with modifications at the pyran 1,2-double bond. These compounds exhibited significant activity against Mycobacterium tuberculosis strains, highlighting their potential as specific antitubercular agents (Prado et al., 2006).

Photocleavable Protecting Groups for Amino Acids

Development of Photocleavable Protecting Groups :Soares et al. (2010) explored the use of chloromethylated and hydroxymethylated 2-oxo-2H-benzo[h]benzopyran derivatives as photocleavable protecting groups for neurotransmitter amino acids. This innovative approach can be utilized in the synthesis of fluorescent bioconjugates, with applications in biochemical research (Soares et al., 2010).

Safety and Hazards

5-(chloromethyl)-3,4-dihydro-1H-2-benzopyran is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with caution and protective measures should be taken to avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

5-(chloromethyl)-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVBDQNLPIIWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=CC=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1032590-02-5
Record name 5-(chloromethyl)-3,4-dihydro-1H-2-benzopyran
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